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Compound of Interest

Compound Name: Celosin I

Cat. No.: B10857519 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Celosin I, a novel endocyclic diterpene, was first isolated from Celosia cristata L. This

document provides a comprehensive guide to the analysis of Celosin I using Nuclear Magnetic

Resonance (NMR) and Mass Spectrometry (MS). The protocols and data presented herein are

intended to serve as a practical resource for researchers involved in the isolation,

characterization, and biological evaluation of this and similar natural products. While specific

high-resolution mass spectrometry data for Celosin I is not publicly available, representative

protocols for the analysis of diterpenes are provided.

NMR Analysis of Celosin I
NMR spectroscopy is a cornerstone technique for the structural elucidation of natural products.

For Celosin I, a combination of one-dimensional (1D) and two-dimensional (2D) NMR

experiments is essential to confirm its complex polycyclic structure.

Quantitative NMR Data
The following table summarizes the reported ¹H and ¹³C NMR data for Celosin I, as determined

in CDCl₃. This data is crucial for the identification and structural verification of the compound.
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Position
¹H Chemical Shift
(δ, ppm)

¹³C Chemical Shift
(δ, ppm)

DEPT

2 4.09 dd (6.8, 1.5) 56.2 CH

4 2.45 t (2.3) 43.4 CH

5b
0.78–0.82

(overlapped)
- -

6 1.52 tdd (9.5, 4.7, 2.0) 49.0 CH

8 - 145.8 C

10 1.14 dp (9.4, 6.4) 33.4 CH

11 0.90 d (6) 21.3 CH₃

12 0.84 d (6.5) 20.8 CH₃

13 - 206.2 C

15 - 159.1 C

17 - 154.6 C

19 - 158.5 C

21 7.26 (overlapped) 128.1 CH

22 7.29 (overlapped) 128.3 CH

23 7.18 br. - CH

24 7.29 (overlapped) 128.3 CH

25 7.26 (overlapped) 128.1 CH

15-OH 14.22 s - -

19-OCH₃ 3.87 s 16.5 CH₃

- 3.90 s 17.5 CH₃

Data sourced from a study on the isolation and structure elucidation of (-)-Celosine.
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Experimental Protocols for NMR Analysis
The following are representative protocols for acquiring high-quality NMR data for a diterpene

like Celosin I.

1. Sample Preparation

Accurately weigh approximately 5-10 mg of purified Celosin I.

Dissolve the sample in 0.5-0.7 mL of deuterated chloroform (CDCl₃). For quantitative NMR

(qNMR), a known amount of an internal standard may be added.

Transfer the solution to a 5 mm NMR tube.

Ensure the sample is free of particulate matter.

2. 1D NMR Spectroscopy (¹H and ¹³C)

Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a

cryoprobe is recommended for optimal resolution and sensitivity.

¹H NMR Acquisition Parameters (Representative):

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

Acquisition Time (AQ): 2-4 seconds.

Relaxation Delay (D1): 1-5 seconds (for qualitative analysis). For quantitative analysis, D1

should be at least 5 times the longest T1 relaxation time of the protons of interest.

Number of Scans (NS): 8-16 scans, adjusted to achieve a good signal-to-noise ratio.

Spectral Width (SW): 0-16 ppm.

Temperature: 298 K.

¹³C NMR Acquisition Parameters (Representative):
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Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on

Bruker instruments).

Acquisition Time (AQ): 1-2 seconds.

Relaxation Delay (D1): 2-5 seconds.

Number of Scans (NS): 1024-4096 scans, or more, depending on the sample

concentration.

Spectral Width (SW): 0-220 ppm.

Temperature: 298 K.

3. 2D NMR Spectroscopy (COSY, HSQC, HMBC)

For complete structural assignment, the following 2D NMR experiments are crucial:

COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly

attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations

between protons and carbons (typically over 2-3 bonds), which is key for assembling the

carbon skeleton.

Standard pulse programs and parameters provided by the spectrometer manufacturer for these

experiments should be used and optimized for the specific sample.

Experimental Workflow for NMR Analysis

Sample Preparation Data Acquisition Data Processing & Analysis

Isolation of Celosin I Dissolution in CDCl3 1D NMR (1H, 13C, DEPT) 2D NMR (COSY, HSQC, HMBC) Fourier Transform, Phasing, Baseline Correction Spectral Interpretation & Structure Elucidation
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Click to download full resolution via product page

NMR Analysis Workflow for Celosin I

Mass Spectrometry Analysis of Celosin I
High-resolution mass spectrometry (HRMS) is essential for determining the elemental

composition of a natural product, while tandem mass spectrometry (MS/MS) provides valuable

information about its structure through fragmentation patterns. Although specific mass

spectrometry data for Celosin I is not readily available, the following protocols are standard for

the analysis of diterpenes.

Experimental Protocols for Mass Spectrometry
1. Sample Preparation

Prepare a dilute solution of Celosin I (approximately 1 mg/mL) in a suitable solvent such as

methanol or acetonitrile.

The solution may be directly infused into the mass spectrometer or analyzed via liquid

chromatography-mass spectrometry (LC-MS).

2. High-Resolution Mass Spectrometry (HRMS)

Instrument: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap

instrument is recommended.

Ionization Mode: Electrospray ionization (ESI) is commonly used for diterpenes. Both

positive and negative ion modes should be evaluated.

Mass Range: A scan range of m/z 100-1000 is typically sufficient.

Data Analysis: The accurate mass measurement allows for the determination of the

elemental composition using formula prediction software.

3. Tandem Mass Spectrometry (MS/MS)
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Instrument: A tandem mass spectrometer (e.g., Q-TOF, Triple Quadrupole, or Ion Trap) is

required.

Method:

Acquire a full scan mass spectrum to identify the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-

H]⁻).

Perform a product ion scan by selecting the molecular ion as the precursor ion.

Vary the collision energy to induce fragmentation and obtain a comprehensive

fragmentation spectrum.

Data Analysis: The fragmentation pattern can be interpreted to deduce structural features of

the molecule.

Logical Workflow for Mass Spectrometry Analysis

Sample Preparation Mass Spectrometry Analysis Data Interpretation

Prepare Dilute Solution HRMS (e.g., TOF, Orbitrap) Tandem MS (MS/MS)

Determine Elemental Composition

Analyze Fragmentation Pattern

Confirm Structure

Click to download full resolution via product page

Mass Spectrometry Analysis Workflow

Biological Activity and Potential Signaling Pathways
Extracts from Celosia cristata have been reported to possess anti-inflammatory properties.[1][2]

[3] Specifically, a dichloromethane-soluble fraction of the plant extract, which would likely

contain diterpenoids such as Celosin I, has been shown to inhibit nitric oxide (NO) production
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in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages.[3] This suggests that Celosin I
may exert its anti-inflammatory effects by modulating key signaling pathways involved in the

inflammatory response.

LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of

macrophages and triggers a pro-inflammatory response primarily through the Toll-like receptor

4 (TLR4). Activation of TLR4 initiates downstream signaling cascades, including the Nuclear

Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These

pathways lead to the transcription and production of pro-inflammatory mediators such as

inducible nitric oxide synthase (iNOS), which produces NO, and various cytokines.

Based on the reported anti-inflammatory activity of Celosia cristata extracts, a plausible

hypothesis is that Celosin I may interfere with the TLR4-mediated NF-κB and/or MAPK

signaling pathways.

Hypothetical Signaling Pathway for the Anti-
inflammatory Action of Celosin I
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Hypothetical Anti-inflammatory Signaling Pathway

This diagram illustrates the potential mechanism by which Celosin I may inhibit the production

of inflammatory mediators by targeting the MAPK and/or NF-κB signaling pathways

downstream of TLR4 activation by LPS. Further experimental validation is required to confirm

this hypothesis.
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celosin-i]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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